molecular formula C30H43O2P B129950 RuPhos CAS No. 787618-22-8

RuPhos

Cat. No.: B129950
CAS No.: 787618-22-8
M. Wt: 466.6 g/mol
InChI Key: MXFYYFVVIIWKFE-UHFFFAOYSA-N
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Description

2-(Dicyclohexylphosphino)-2',6'-di-isopropoxy-1,1'-biphenyl (RuPhos) is commonly used as a ligand in palladium-mediated Suzuki cross-coupling reactions.

Scientific Research Applications

Catalytic Applications

RuPhos, a ligand used in palladium-catalyzed reactions, has been widely studied for its role in various chemical synthesis processes. It is particularly notable for its application in the palladium-catalyzed coupling of primary and secondary amines with aryl and heteroaryl halides, providing a broad scope for C-N cross-coupling reactions. This makes this compound valuable for synthesizing complex molecules, including pharmaceuticals and functional materials (D. Maiti et al., 2010). Additionally, this compound-mediated Suzuki cross-coupling has been reported as a superior method for the production of secondary-alkylated (hetero)aryl derivatives, demonstrating its versatility in chemical synthesis (A. V. D. Hoogenband et al., 2008).

Photophysical Properties for Energy Conversion

This compound and related compounds have been extensively studied for their applications in photochemical energy conversion and optoelectronics. The shift from Ru(II)-tris-diimine complexes to Ir(III) complexes in optoelectronics and solar energy conversion applications highlights the evolving understanding of these materials' photophysical properties. These studies have led to the development of complexes with enhanced luminescence emission, longer excited-state lifetimes, and greater quantum yields, making them highly suitable for applications in light-emitting devices and solar fuel-producing reactions (Isaac N. Mills et al., 2018).

Asymmetric Catalytic Hydrogenation

This compound has also been instrumental in the development of new Ru catalysts and chiral ligands for asymmetric catalytic hydrogenation. These advancements have facilitated the synthesis of biologically active compounds and important industrial products with high enantioselectivity (J. Genêt, 2003).

Advancements in Organic Synthesis

In organic synthesis, this compound-based palladium amido complexes have been the focus of kinetic studies to understand their role in Pd-catalyzed cross-coupling reactions. These studies provide insights into the factors influencing the rate of reductive elimination, a critical step in these reactions (P. L. Arrechea & S. Buchwald, 2016). Furthermore, this compound has enabled the copolymerization of thiophene and fluorene, leading to the synthesis of new polymeric materials with unique properties (T. Hardeman & G. Koeckelberghs, 2015).

Diastereoconvergent Cross-Coupling

This compound plays a significant role in diastereoconvergent cross-coupling reactions. Its use has led to high diastereoselectivities and functional group tolerance in Pd-catalyzed cross-coupling of functionalized cyclohexylzinc reagents with various iodides (K. Moriya & P. Knochel, 2014).

Mechanism of Action

Target of Action

RuPhos, also known as Dicyclohexyl(2’,6’-diisopropoxy-[1,1’-biphenyl]-2-yl)phosphine, is a phosphine ligand . Its primary targets are palladium complexes, which are widely used catalysts in fine organic synthesis .

Mode of Action

This compound interacts with its targets (palladium complexes) to promote desired reaction outcomes . It has been found to be effective for Pd-catalyzed Negishi coupling of organozincs with aryl halides . This ligand tolerates hindered substrates as well as a wide range of functional groups .

Biochemical Pathways

This compound is involved in various biochemical pathways, particularly in cross-coupling reactions. These include C–C and C–heteroatom cross-coupling, homocoupling, and metathesis reactions . It has been used in the Suzuki-Miyaura cross-coupling of sterically hindered aryl halides .

Result of Action

The result of this compound’s action is the facilitation of challenging cross-coupling reactions. For example, it has shown efficacy for cross-coupling reactions with sterically hindered aryl halides . It also catalyzes the trifluoromethylation of aryl chlorides and aminations of aryl halides .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the solvent used can impact the isomerization of certain complexes involving this compound . Furthermore, this compound is air-, moisture-, and thermally-stable , suggesting that it maintains its efficacy and stability under a variety of environmental conditions.

Properties

IUPAC Name

dicyclohexyl-[2-[2,6-di(propan-2-yloxy)phenyl]phenyl]phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H43O2P/c1-22(2)31-27-19-13-20-28(32-23(3)4)30(27)26-18-11-12-21-29(26)33(24-14-7-5-8-15-24)25-16-9-6-10-17-25/h11-13,18-25H,5-10,14-17H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXFYYFVVIIWKFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C(=CC=C1)OC(C)C)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H43O2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10584700
Record name {2',6'-Bis[(propan-2-yl)oxy][1,1'-biphenyl]-2-yl}(dicyclohexyl)phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

466.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

787618-22-8
Record name [2′,6′-Bis(1-methylethoxy)[1,1′-biphenyl]-2-yl]dicyclohexylphosphine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=787618-22-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Dicyclohexylphosphino)-2',6'-isopropoxybiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0787618228
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name {2',6'-Bis[(propan-2-yl)oxy][1,1'-biphenyl]-2-yl}(dicyclohexyl)phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(DICYCLOHEXYLPHOSPHINO)-2',6'-ISOPROPOXYBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X3474RY19E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of RuPhos?

A1: this compound has the molecular formula C30H43O2P and a molecular weight of 466.63 g/mol [].

Q2: Is there any spectroscopic data available for this compound?

A2: Yes, this compound has been characterized using various spectroscopic techniques including IR, MS, 1H NMR, 13C NMR, and 31P NMR [].

Q3: What is the structure of this compound?

A3: this compound consists of a biphenyl backbone with a dicyclohexylphosphine group at the 2-position and two isopropoxy groups at the 2′ and 6′ positions []. This specific arrangement contributes to its steric bulk and electronic properties.

Q4: What is the stability of this compound under different conditions?

A4: this compound is air-stable, making it easy to handle without requiring specialized equipment like gloveboxes []. It exhibits good solubility in common organic solvents, facilitating its use in a wide range of reaction conditions.

Q5: How does the presence of water affect this compound and its activity?

A5: While this compound itself is not soluble in water, some reactions utilizing this compound-Pd catalysts can be performed in mixtures of organic solvents and water, demonstrating a degree of tolerance to aqueous conditions [, , ].

Q6: What types of reactions is this compound commonly used in?

A6: this compound is widely used as a ligand in palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig amination, Negishi coupling, and Sonogashira reactions [, , , , , ].

Q7: Why is this compound often preferred over other phosphine ligands in certain reactions?

A7: The bulky and electron-rich nature of this compound often leads to improved catalytic activity, enabling reactions to proceed with lower catalyst loadings, shorter reaction times, and greater functional group tolerance compared to less bulky phosphine ligands [, , , ].

Q8: Can you explain the role of this compound in the catalytic cycle of these reactions?

A8: this compound coordinates to the palladium center, forming a complex that facilitates different steps of the catalytic cycle. For instance, in a Suzuki-Miyaura reaction, this compound assists in oxidative addition of the aryl halide to the palladium center, transmetalation of the organoboron reagent, and reductive elimination of the coupled product [, ].

Q9: Does this compound influence the stereochemical outcome of reactions?

A9: Yes, the steric bulk of this compound can lead to high diastereoselectivity in certain reactions, such as the Negishi cross-coupling of functionalized cyclohexylzinc reagents with aryl halides [].

Q10: What are some examples of biologically relevant molecules synthesized using this compound in palladium catalysis?

A10: this compound has been utilized in the synthesis of various bioactive molecules and their derivatives, including those containing indole, erythrinane, and β-lactam scaffolds, highlighting its utility in medicinal chemistry [, , , ].

Q11: Have there been computational studies on this compound-containing catalytic systems?

A11: Yes, computational studies using density functional theory (DFT) have been performed to understand the mechanistic aspects of this compound-Pd catalyzed reactions. For example, DFT calculations have provided insights into the ligand effects of this compound on the rate-limiting steps of the Buchwald-Hartwig amination reaction [].

Q12: Can computational methods predict the performance of this compound in different reactions?

A12: Computational studies can be valuable in predicting reactivity and selectivity trends in cross-coupling reactions involving this compound-based catalysts. They can provide information on activation energies, transition state structures, and other relevant parameters that influence reaction outcomes.

Q13: How do structural modifications of this compound affect its catalytic activity?

A13: Modifications to the biphenyl backbone or the substituents on the phosphorus atom can significantly influence the steric and electronic properties of this compound, impacting its catalytic activity and selectivity. For example, replacing the isopropoxy groups with methoxy groups, as in SPhos, can impact the stability of the palladium amido complex and affect the rate of reductive elimination in Buchwald-Hartwig aminations [].

Q14: Are there any known this compound derivatives with improved catalytic properties?

A14: Yes, researchers have developed this compound derivatives with modified steric and electronic properties to improve catalytic activity in specific reactions. For instance, a hybrid ligand combining features of BrettPhos and this compound has shown altered reactivity in C-N coupling reactions [].

Q15: Are there specific formulation strategies for this compound?

A15: As a reagent used in catalytic amounts, this compound does not typically require specialized formulation strategies. Its air stability and good solubility in organic solvents simplify its handling and storage.

Q16: What are the SHE regulations concerning this compound?

A16: While specific regulations might vary, general safety guidelines for handling chemicals should be followed when working with this compound. This includes wearing appropriate personal protective equipment and ensuring proper ventilation [].

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